Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. N-Alkyl Analogs
The primary quantifiable differentiation of 6-(dibutylamino)pyridazin-3-ol from its closest analogs lies in its calculated lipophilicity, a key determinant of membrane permeability, solubility, and non-specific binding. The longer N-butyl chains result in a significantly higher computed XLogP3 value compared to the dimethylamino analog, predicting a substantial shift in its drug-likeness profile. This data is based on in silico predictions for the comparator and the target compound from authoritative databases .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.5 (Predicted for 6-(Dibutylamino)pyridazin-3-ol) |
| Comparator Or Baseline | 6-(Dimethylamino)pyridazin-3-ol: XLogP3 = -0.2 [1] |
| Quantified Difference | Δ XLogP3 ≈ 2.7 units (approx. 500-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0, based on PubChem release data. |
Why This Matters
A 500-fold difference in predicted lipophilicity implies radically altered absorption, distribution, and off-target binding profiles, meaning this compound cannot be used as a direct substitute for less lipophilic analogs in biological assays without extensive re-validation.
- [1] PubChem. (n.d.). 6-(Dimethylamino)pyridazin-3-ol. Computed Properties. View Source
